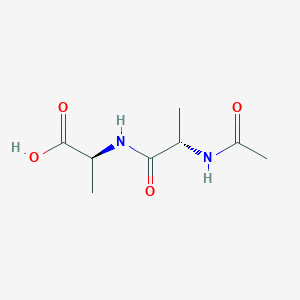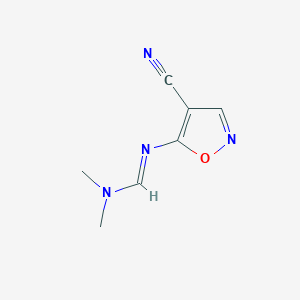
Dichlorure de bis(2,3-naphtalocyaninato)étain(II)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and specialized reactions. For instance, Linti et al. (1993) discuss the synthesis of related tetraaza-λ31-diphospha-stanna-bicyclo compounds, showcasing the intricate methods needed for constructing such complex heterocycles (Linti, Nöth, Schneider, & Storch, 1993).
Molecular Structure Analysis
The molecular structure of these compounds is usually confirmed using techniques like NMR spectroscopy, as exemplified in the work of Bencini et al. (1992) and Odame et al. (2020), who performed detailed structural analyses using NMR and X-ray crystallography (Bencini, Bianchi, Garcı́a-España, Fusi, Micheloni, Paoletti, Ramírez, Rodriguez, & Valtancoli, 1992); (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
The chemical behavior of such compounds can be complex. For example, Linti et al. (1993) and Bencini et al. (1992) explored various reactions, demonstrating the reactivity of different functional groups in these multi-cyclic structures (Linti et al., 1993); (Bencini et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for understanding the applicability of these compounds. Studies like those by Keypour et al. (2003) and Harnisch et al. (2019) often provide insights into these aspects through experimental observations and measurements (Keypour, Khanmohammadi, Wainwright, & Taylor, 2003); (Harnisch, Ilisz, Fülöp, Szakonyi, Kiss, Péter, & Scriba, 2019).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other molecules are critical. Research by Lodeiro et al. (2000) and Lu et al. (1996) on similar compounds provides an understanding of these properties, especially in terms of interaction with different ions and molecules (Lodeiro, Bastida, Macías, Rodriguez, & Saint-Maurice, 2000); (Lu, Reibenspies, Martell, & Motekaitis, 1996).
Applications De Recherche Scientifique
Le dichlorure de bis(2,3-naphtalocyaninato)étain(II), avec sa structure moléculaire complexe et ses propriétés uniques, possède un large éventail d’applications dans la recherche scientifique. Voici une analyse complète mettant l’accent sur six applications distinctes :
Photovoltaïque organique
Le dichlorure de bis(2,3-naphtalocyaninato)étain(II) est utilisé dans les cellules photovoltaïques organiques (OPV) en raison de sa forte absorption dans la région infrarouge. Cette caractéristique est cruciale car elle permet aux cellules OPV d’absorber la lumière dans les portions proche infrarouge et infrarouge du spectre électromagnétique, ce qui représente une part importante du flux de photons solaires . En améliorant les rendements de conversion de puissance de ces cellules, le dichlorure de bis(2,3-naphtalocyaninato)étain(II) joue un rôle essentiel dans le développement de technologies de récolte d’énergie solaire plus efficaces.
Photodiodes organiques
Dans le domaine de la photodétection, le dichlorure de bis(2,3-naphtalocyaninato)étain(II) est utilisé dans les photodiodes organiques. Ces dispositifs sont conçus pour détecter la lumière dans le spectre infrarouge, ce qui est bénéfique pour des applications telles que la vision nocturne, les systèmes de sécurité et l’imagerie médicale . La capacité du composé à absorber la lumière infrarouge en fait un excellent matériau pour la création de photodiodes sensibles et efficaces.
Dispositifs à couche mince
La synthèse de couches minces nanocristallines à base de naphtalocyanine est une autre application où le dichlorure de bis(2,3-naphtalocyaninato)étain(II) est précieux. Ces couches minces présentent une absorption proche infrarouge et un coefficient d’extinction élevé, ce qui les rend appropriées pour une utilisation dans divers dispositifs à couche mince inorganique . Ces dispositifs peuvent inclure des capteurs, des transistors et d’autres composants électroniques qui bénéficient des propriétés optiques du composé.
Mécanisme D'action
Target of Action
Tin(II) 2,3-naphthalocyanine primarily interacts with specific molecular targets within biological systems. While the exact targets may vary depending on the context, this compound is commonly used in organic photodiodes and solar cells. Its primary role lies in its strong absorption of infrared (IR) light, particularly in the near-infrared and infra-red regions of the electromagnetic spectrum . By absorbing light in these wavelengths, it contributes to the power conversion efficiencies (PCE) of organic photovoltaic (OPV) cells.
Action Environment
Environmental factors significantly influence Tin(II) 2,3-naphthalocyanine’s efficacy and stability. Factors such as temperature, humidity, and exposure to light can affect its performance. Researchers strive to optimize its use in various environments, balancing efficiency with practical considerations.
Propriétés
IUPAC Name |
13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVSSHNBKWAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24N8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110479-58-8 | |
| Record name | Tin(II) 2,3-naphthalocyanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)


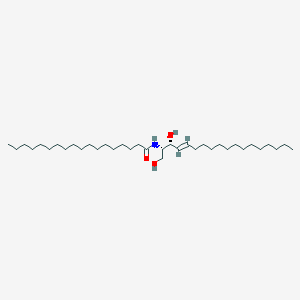
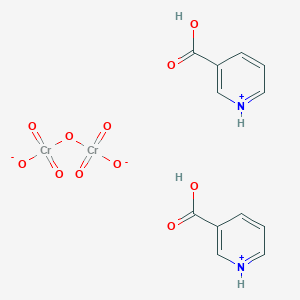
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

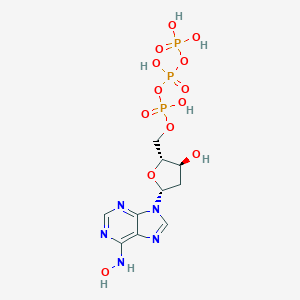
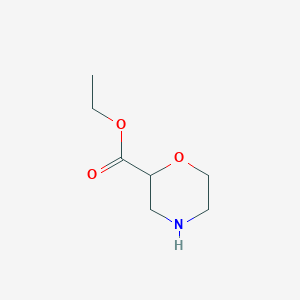

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
